REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]([CH3:12])[C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1.[C:13](OC(=O)C)(=[O:15])[CH3:14].C1(C)C(C)=CC=CC=1>O>[C:13]([N:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([Br:1])[CH:10]=2)[CH:6]([CH3:12])[C:7]1=[O:11])(=[O:15])[CH3:14]
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Name
|
|
Quantity
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11.2 g
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Type
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reactant
|
Smiles
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BrC1=CC=C2C(C(NC2=C1)=O)C
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Name
|
|
Quantity
|
12 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
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C=1(C(=CC=CC1)C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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the mixture was refluxed for 5 hours
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Duration
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5 h
|
Type
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EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate solution
|
Type
|
WASH
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Details
|
This ethyl acetate solution was washed successively with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated aqueous sodium hydrogen carbonate solution and an aqueous sodium chloride solution, dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C(C(C2=CC=C(C=C12)Br)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |